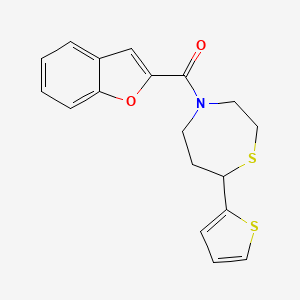![molecular formula C19H18FNO B2993913 N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide CAS No. 2411268-66-9](/img/structure/B2993913.png)
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide, also known as EFV, is a chemical compound that has been extensively studied for its potential use in scientific research. EFV belongs to the class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are used in the treatment of HIV infections. However,
作用機序
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide acts as an NNRTI by binding to a specific site on the HIV-1 reverse transcriptase enzyme, thereby inhibiting its activity. Specifically, N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide binds to a hydrophobic pocket near the enzyme's active site, causing a conformational change that inhibits the enzyme's ability to synthesize viral DNA. This mechanism of action makes N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide an effective inhibitor of HIV-1 replication.
Biochemical and Physiological Effects:
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit HIV-1 reverse transcriptase activity, N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide in scientific research is its high selectivity for the HIV-1 protease enzyme. This selectivity allows for the specific detection of HIV-1 protease activity, which is important for the development of new antiviral therapies. However, one limitation of using N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some applications.
将来の方向性
There are a number of potential future directions for the use of N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide in scientific research. One area of interest is the development of new antiviral therapies based on N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide's ability to inhibit HIV-1 reverse transcriptase activity. Another potential application is the use of N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide as a fluorescent probe for the detection of other protease enzymes. Additionally, N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide's antioxidant and anti-inflammatory properties may have potential applications in the treatment of a variety of diseases. Overall, N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide's unique properties make it a promising tool for a wide range of scientific research applications.
合成法
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of ethylamine and 4-fluorobenzaldehyde to form N-ethyl-4-fluorobenzaldehyde. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-ynamide. Finally, this compound is treated with a base to form N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide.
科学的研究の応用
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide has been studied extensively for its potential use in scientific research. One of the most promising applications of N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide is its use as a fluorescent probe for the detection of HIV-1 protease activity. N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide has been shown to selectively bind to the active site of HIV-1 protease and undergo a conformational change, resulting in a significant increase in fluorescence intensity. This property of N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide makes it an excellent tool for the detection of HIV-1 protease activity in vitro and in vivo.
特性
IUPAC Name |
N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-3-8-18(22)21(4-2)19(15-9-6-5-7-10-15)16-11-13-17(20)14-12-16/h5-7,9-14,19H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPKYLPVWTVURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C1=CC=CC=C1)C2=CC=C(C=C2)F)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2993832.png)
![3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993838.png)

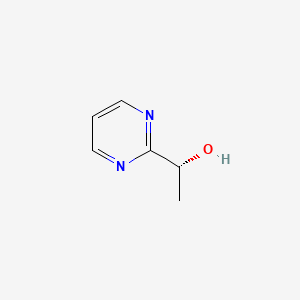
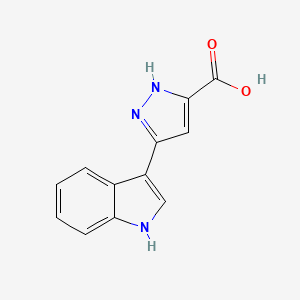
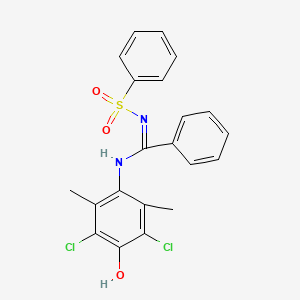
![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)

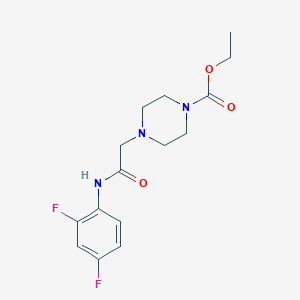
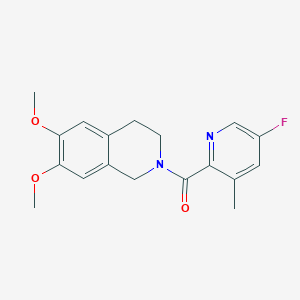
![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)
